Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate
Overview
Description
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a cyclohexyloxy group and an acrylate ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(cyclohexyloxy)pyridine-3-carbaldehyde.
Reaction with Ethyl Acrylate: The aldehyde is then reacted with ethyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the cyclohexyloxy group.
Scientific Research Applications
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications, including drug discovery and development, leverages its unique chemical properties.
Industry: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate can be compared to other similar compounds, such as:
Ethyl 3-(6-cyclohexyloxy-3-pyridyl)prop-2-enoate: This compound has a similar structure but may differ in its reactivity and applications.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another compound with a pyridine ring and an acrylate ester, used in different research contexts.
Properties
IUPAC Name |
ethyl (E)-3-(6-cyclohexyloxypyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-19-16(18)11-9-13-8-10-15(17-12-13)20-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPBDNDCTVDSC-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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